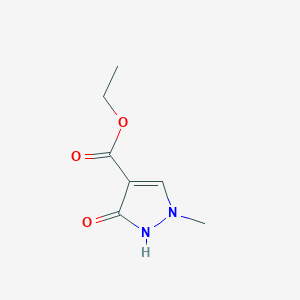

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

Step 1: Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazone intermediate.

Step 2: The hydrazone undergoes cyclization to form the pyrazole ring.

Step 3: The final product, this compound, is obtained after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has the molecular formula and a molecular weight of approximately 170.17 g/mol. The compound features a pyrazole ring, which is significant in medicinal chemistry due to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its derivatives exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation.

- Antimicrobial Properties : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

A notable study demonstrated that derivatives of pyrazole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of:

- Fluorescent Chemo-sensors : These sensors are crucial for detecting specific chemical environments or biological markers.

- Corrosion Inhibitors : Pyrazole derivatives have been explored for their ability to protect metals from corrosion .

A recent advancement highlighted the synthesis of substituted pyrazoles using this compound as a precursor, demonstrating its utility in creating complex organic molecules .

Data Table: Applications Overview

Case Study 1: Antimicrobial Activity

A study conducted by Azeez et al. explored the antimicrobial efficacy of various derivatives derived from this compound. The results indicated that certain modifications significantly enhanced antibacterial activity against S. aureus and E. coli. The use of different solvents and catalysts was optimized to improve yield and efficiency during synthesis.

Case Study 2: Synthesis of Pyrazoles

In another study, researchers synthesized various substituted pyrazoles from this compound using a one-pot reaction method. This approach not only simplified the process but also yielded high purity products suitable for further applications in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with metal ions or to participate in hydrogen bonding interactions with biological macromolecules.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate: Similar in structure but with a different substitution pattern.

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar compound with a methyl ester group instead of an ethyl ester.

1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS No. 103626-03-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Solubility | Very soluble (10.9 mg/ml) |

| Log S (ESOL) | -1.19 |

| Bioavailability Score | 0.55 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes, which are common for pyrazole derivatives. Recent advancements in synthetic methodologies have improved yields and purity levels, making it more accessible for biological evaluations .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. One study reported IC₅₀ values for related compounds ranging from 54.65 μg/mL to over 2000 mg/kg in acute toxicity assessments .

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cell lines. Research indicates that pyrazole derivatives exhibit cytotoxic effects against cancer cells such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, related compounds have shown IC₅₀ values as low as 0.07 μM against HCT116 cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have exhibited activity against various bacterial strains and fungi, contributing to their classification as promising candidates for further development in antimicrobial therapies .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for COX inhibition. The most effective compounds showed significant anti-inflammatory effects comparable to standard drugs like diclofenac .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives induced apoptosis with IC₅₀ values indicating potent anticancer activity .

- Antimicrobial Evaluation : Research indicated that some pyrazole derivatives exhibited broad-spectrum antimicrobial activity, making them suitable candidates for drug development .

Propiedades

IUPAC Name |

ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNONDJOJDGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576232 | |

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-03-5 | |

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.